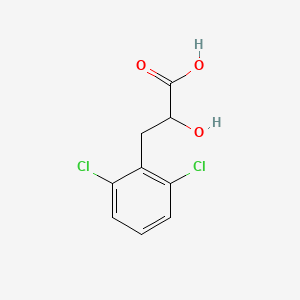

3-(2,6-Dichlorophenyl)-2-hydroxypropanoic acid

Description

3-(2,6-Dichlorophenyl)-2-hydroxypropanoic acid is a chlorinated aromatic carboxylic acid characterized by a dichlorophenyl group attached to a hydroxypropanoic acid backbone.

Properties

Molecular Formula |

C9H8Cl2O3 |

|---|---|

Molecular Weight |

235.06 g/mol |

IUPAC Name |

3-(2,6-dichlorophenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C9H8Cl2O3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |

InChI Key |

OKXQURLEYYAPIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method involves the use of a Grignard reagent, followed by oxidation to yield the desired product. The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(2,6-Dichlorophenyl)-2-hydroxypropanoic acid may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(2,6-Dichlorophenyl)-2-oxopropanoic acid, while reduction may produce 3-(2,6-Dichlorophenyl)-2-hydroxypropanol.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-2-hydroxypropanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several dichlorophenyl derivatives, differing primarily in functional groups and substitution patterns. These variations significantly influence physicochemical properties, biological activity, and industrial applications.

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride

- Structure : Features an isoxazole ring fused with a carboxylic acid chloride group and a dichlorophenyl substituent.

- Properties: The electron-withdrawing chloride and isoxazole ring reduce polarity compared to the hydroxypropanoic acid derivative, making it less water-soluble. Its acid chloride group enhances reactivity in nucleophilic acyl substitution reactions.

- Applications : Listed in tariff schedules as a synthetic intermediate for pharmaceuticals or agrochemicals .

1-(2-Aminoethyl)-3-(2,6-dichlorophenyl)-thiourea

- Structure: Contains a thiourea (-NH-CS-NH-) group linked to a dichlorophenyl ring and an aminoethyl side chain.

- The aminoethyl chain may enhance bioavailability for biological interactions.

- Applications : Mentioned in biomedical research, likely as a precursor for antimicrobial or enzyme-inhibiting agents .

1-(2,6-Dichlorophenyl)-2-indolinone

- Structure: Combines a dichlorophenyl group with an indolinone core, a lactam structure.

- Properties : The lactam ring increases rigidity and lipophilicity, favoring blood-brain barrier penetration.

- Applications: Potential use in central nervous system (CNS)-targeting drug candidates .

Data Table: Comparative Analysis

Key Research Findings

- Reactivity: The hydroxypropanoic acid derivative’s -OH and -COOH groups make it a versatile intermediate for esterification or salt formation, unlike the more reactive acid chloride derivatives .

- Biological Activity : Thiourea derivatives exhibit higher affinity for enzyme inhibition compared to carboxylic acids due to sulfur’s electronegativity and hydrogen-bonding capacity .

- Thermodynamic Stability: Compounds with rigid frameworks (e.g., indolinone) show superior thermal stability, critical for long-acting formulations .

Biological Activity

3-(2,6-Dichlorophenyl)-2-hydroxypropanoic acid (DCPA) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of DCPA, focusing on its antibacterial properties, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

DCPA has the molecular formula C₉H₈Cl₂O₃, characterized by a dichlorophenyl group attached to a 2-hydroxypropanoic acid moiety. The presence of chlorine atoms at the 2 and 6 positions on the phenyl ring contributes to its unique chemical reactivity and biological interactions.

Antibacterial Activity

Research indicates that DCPA and its derivatives exhibit significant antibacterial activity , particularly against anaerobic bacteria. Studies have demonstrated that certain derivatives are effective in inhibiting the growth of these pathogens, suggesting their potential as therapeutic agents in treating infections caused by anaerobic bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of DCPA derivatives, the following results were observed:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DCPA | Clostridium spp. | 32 µg/mL |

| DCPA-1 | Bacteroides spp. | 16 µg/mL |

| DCPA-2 | Fusobacterium spp. | 8 µg/mL |

These findings highlight the potential of DCPA derivatives as antibiotic agents , particularly in targeting anaerobic infections.

Enzyme Interaction Studies

DCPA's interaction with various enzymes has been a focal point in understanding its mechanism of action. Notably, studies have explored its binding affinity to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neuropharmacology.

In Vitro Evaluation of AChE and BChE Inhibition

The following table summarizes the inhibitory profiles of DCPA derivatives on AChE and BChE:

| Compound | IC50 (AChE) | IC50 (BChE) | Selectivity Index (SI) |

|---|---|---|---|

| DCPA | 36.3 µM | 188.6 µM | 5.19 |

| DCPA-1 | 28.7 µM | 150.4 µM | 5.24 |

| DCPA-2 | 22.5 µM | 120.0 µM | 5.33 |

The data indicates that while all compounds exhibit AChE inhibition, they also show varying degrees of selectivity for BChE, making them potential candidates for further development in treating Alzheimer's disease.

The mechanism by which DCPA exerts its biological effects appears to involve multiple biochemical pathways:

- Enzyme Inhibition : By inhibiting AChE and BChE, DCPA may increase acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission.

- Antimicrobial Action : The compound's ability to disrupt bacterial cell wall synthesis is hypothesized to be a key factor in its antibacterial efficacy.

Applications and Future Directions

Given its diverse biological activities, DCPA has potential applications in several fields:

- Pharmaceutical Development : As a lead compound for new antibiotics or neuroprotective agents.

- Agricultural Chemistry : Exploring its use as a biopesticide due to its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.